1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one
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Description
“1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one” is a chemical compound. It has been studied for its potential antidiabetic properties, specifically as an agonist for the G-protein-coupled receptor 119 (GPR119) .
Synthesis Analysis
The synthesis of this compound is likely complex and would require specialized knowledge in organic chemistry. Unfortunately, the specific synthesis process is not detailed in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not detailed in the available resources .Mechanism of Action
This compound acts as an agonist for the GPR119, a receptor expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract. GPR119 agonists have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Safety and Hazards
properties
IUPAC Name |
1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-13(24-15-5-3-2-4-6-15)17(23)22-9-7-16(8-10-22)25-18-20-11-14(19)12-21-18/h2-6,11-13,16H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCLTIMVPPSIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Cl)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxypropan-1-one |
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